6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one

CYP2A6 inhibition Nicotine metabolism Structure-activity relationship

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one (CAS 263364-77-8, MFCD02093165, molecular weight 401.67 g/mol) is a synthetic tri-chlorinated 3,4-diphenylcoumarin belonging to the 4-phenylchromen-2-one subclass of the coumarin family. The compound features a coumarin core substituted with chlorine atoms at positions 6 and 8, a 4-chlorophenyl group at position 4, and an unsubstituted phenyl ring at position 3.

Molecular Formula C21H11Cl3O2
Molecular Weight 401.67
CAS No. 263364-77-8
Cat. No. B2588693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one
CAS263364-77-8
Molecular FormulaC21H11Cl3O2
Molecular Weight401.67
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(C(=CC(=C3)Cl)Cl)OC2=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H11Cl3O2/c22-14-8-6-13(7-9-14)18-16-10-15(23)11-17(24)20(16)26-21(25)19(18)12-4-2-1-3-5-12/h1-11H
InChIKeyVCHCHYLMUHUDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one (CAS 263364-77-8): A Tri-Chlorinated 4-Phenylcoumarin with Quantified CYP2A6 Selectivity for Drug Metabolism Research Procurement


6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one (CAS 263364-77-8, MFCD02093165, molecular weight 401.67 g/mol) is a synthetic tri-chlorinated 3,4-diphenylcoumarin belonging to the 4-phenylchromen-2-one subclass of the coumarin family [1]. The compound features a coumarin core substituted with chlorine atoms at positions 6 and 8, a 4-chlorophenyl group at position 4, and an unsubstituted phenyl ring at position 3 [2]. It has been characterized in authoritative bioactivity databases including BindingDB (BDBM50366334) and ChEMBL (CHEMBL4173133), where it is annotated with experimentally determined cytochrome P450 inhibition constants derived from human liver microsome assays [1]. The compound is commercially available from multiple research chemical suppliers including Apollo Scientific and CymitQuimica .

Why 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one Cannot Be Replaced by Generic 3-Phenylcoumarins or Mono-Chlorinated Analogs in CYP2A6-Focused Research


Generic substitution among phenylcoumarin derivatives is scientifically unsound because the number and position of chlorine substituents on both the coumarin core and the pendant phenyl rings directly control CYP isoform inhibitory potency and selectivity. The 4-phenylchromen-2-one scaffold inherently provides a framework for CYP interactions [1], but unsubstituted 3-phenylcoumarin shows no potent CYP2A6 inhibition. The 6,8-dichloro substitution pattern on the coumarin core establishes a baseline CYP2A6 affinity (IC50 ~130 nM in the non-4'-chlorinated analog), while the additional 4-chloro substituent on the 4-phenyl ring further improves potency to 51 nM [2]. This 2.5-fold potency gain from a single chloro addition cannot be extrapolated from mono-chlorinated or non-chlorinated analogs. Furthermore, the specific tri-chlorinated arrangement confers a CYP2A6-over-CYP3A4 selectivity ratio exceeding 3,500-fold, a property absent in the widely used coumarin-based CYP2A6 inhibitor methoxsalen, which co-inhibits CYP3A4 [3]. Simply interchanging this compound with 6,8-dichloro-3,4-diphenylcoumarin (CAS 263364-86-9) or any generic phenylcoumarin introduces unquantified shifts in both potency and CYP isoform selectivity that compromise experimental reproducibility.

Quantitative Differentiation Evidence for 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one: Head-to-Head CYP Inhibition Data Against Closest Analogs and Gold-Standard Inhibitors


Direct Head-to-Head CYP2A6 Potency Comparison: 2.5-Fold Improvement Over the 4'-Des-Chloro Analog 6,8-Dichloro-3,4-diphenylcoumarin

In the same human liver microsome assay platform using coumarin 7-hydroxylation as the CYP2A6 probe reaction (5-min preincubation with NADPH-regenerating system), the target compound 6,8-dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one achieved an IC50 of 51 nM, compared to 130 nM for its closest commercially available structural analog, 6,8-dichloro-3,4-diphenylcoumarin (CAS 263364-86-9), which lacks the 4-chloro substituent on the 4-phenyl ring [1]. Both compounds share the identical 6,8-dichlorocoumarin core and a 3-phenyl substituent; the sole structural difference is the chlorine atom at the para position of the 4-phenyl ring. This single chloro addition confers a 2.55-fold increase in CYP2A6 inhibitory potency (130/51 = 2.55), demonstrating that the 4'-chloro substituent is a critical pharmacophoric element for enhanced target engagement.

CYP2A6 inhibition Nicotine metabolism Structure-activity relationship Halogenated coumarin

CYP2A6-over-CYP3A4 Selectivity: >3,500-Fold Discrimination Versus Methoxsalen's Poor Selectivity Profile

The target compound exhibits an IC50 of 181,000 nM against CYP3A4 (midazolam 1'-hydroxylation assay in human liver microsomes), yielding a CYP2A6/CYP3A4 selectivity ratio of 3,549 (181,000/51) [1]. In contrast, the benchmark coumarin-based CYP2A6 inhibitor methoxsalen (8-methoxypsoralen) significantly co-inhibits CYP3A4, with published evidence showing that methoxsalen's CYP2A6 Ki of 0.8 μM offers only approximately 3.5- to 94-fold selectivity over other CYPs, and importantly lacks meaningful discrimination against CYP3A4 [2]. The >3,500-fold window provided by the target compound represents at least a 37-fold improvement in CYP2A6/CYP3A4 selectivity compared to methoxsalen (calculated as 3,549 ÷ 94 = 37.8, using methoxsalen's best-case selectivity factor). This drastic reduction in CYP3A4 liability is critical because CYP3A4 metabolizes approximately 50% of marketed drugs, and its co-inhibition confounds data interpretation in drug metabolism studies.

CYP isoform selectivity Drug-drug interaction Methoxsalen comparator CYP3A4 co-inhibition

Multi-Isoform CYP Selectivity Fingerprint: Quantitative Cross-Isoform Discrimination Data Across Six Human Hepatic CYP Enzymes

The target compound has been profiled against a panel of six human hepatic CYP isoforms in a single standardized assay platform (human liver microsomes, isoform-selective probe substrates, 5-min NADPH preincubation), enabling direct intra-panel selectivity comparisons [1]. The rank-ordered IC50 profile is: CYP2A6 (51 nM) << CYP2C19 (260 nM) << CYP2B6 (1,300 nM) << CYP1A2 (2,000 nM) << CYP2C8 (73,000 nM) << CYP3A4 (181,000 nM). The selectivity ratios relative to CYP2A6 are 5.1 (2C19), 25.5 (2B6), 39.2 (1A2), 1,431 (2C8), and 3,549 (3A4). This graded selectivity landscape allows researchers to predict off-isoform effects at defined compound concentrations. For the closest analog 6,8-dichloro-3,4-diphenylcoumarin, only the CYP2A6 IC50 (130 nM) is available in the same dataset, limiting its cross-isoform interpretability [2].

CYP inhibition panel Isoform selectivity profiling Drug metabolism Liver microsome assay

Structural Determinant of CYP2A6 Selectivity: The 4-Chloro Substituent on the 4-Phenyl Ring as a Pharmacophoric Differentiator Supported by Halogenated Phenylcoumarin SAR

Class-level structure-activity relationship evidence from halogenated phenylcoumarin series indicates that halogen substitution on the phenyl rings of 3-phenylcoumarins and 4-phenylcoumarins modulates enzyme inhibitory activity through both electronic effects and halogen bonding interactions within enzyme active sites [1]. In the CYP2A6 context, the 4-chloro substituent on the 4-phenyl ring of the target compound likely engages in a favorable halogen-π or halogen-bond interaction with the CYP2A6 active site, which is absent in the 4'-des-chloro analog. This is consistent with the broader observation that bromo and chloro substituents on the coumarin scaffold enhance tyrosinase inhibitory potency in the halogenated phenylcoumarin series reported by Matos et al. (2011), where halogenated derivatives showed IC50 values as low as 215 μM against mushroom tyrosinase compared to >500 μM for non-halogenated analogs [2]. While the target compound's tyrosinase activity has not been directly measured, the SAR principle — that halogen position and count control biological activity — transfers across coumarin-based enzyme targets and underscores the non-interchangeability of differentially halogenated derivatives.

Halogen bonding Pharmacophore modeling Coumarin SAR CYP2A6 active site

Commercial Availability and Database Annotation Depth: A Proxy for Reproducibility in Procurement-Driven Research

The target compound (CAS 263364-77-8) is listed by multiple independent research chemical suppliers (Apollo Scientific, CymitQuimica) with consistent identifiers including MDL number MFCD02093165, molecular formula C21H11Cl3O2, and molecular weight 401.67 g/mol . Its bioactivity is annotated in two major public databases — BindingDB (BDBM50366334) and ChEMBL (CHEMBL4173133) — with 9 quantitative IC50 measurements across 6 CYP targets cross-referenced to a peer-reviewed primary publication (Denton et al. J Med Chem 2018, PMID 29995408) [1]. In contrast, many structurally similar phenylcoumarins in this chemical space have minimal or no bioactivity annotation in public databases, making their biological relevance unverified. The depth of annotation reduces procurement risk: a researcher purchasing this compound can immediately reference experimentally determined potency and selectivity values rather than relying on computational predictions or extrapolation from analogs.

Research chemical procurement Database annotation Reproducibility Quality assurance

Procurement-Relevant Application Scenarios for 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one Based on Verified Quantitative CYP Selectivity Evidence


CYP2A6-Selective Chemical Probe for Nicotine Metabolism and Smoking Cessation Pharmacology

The compound's CYP2A6 IC50 of 51 nM, coupled with its >3,500-fold selectivity over CYP3A4, makes it a viable starting point for developing chemical probes to study nicotine pharmacokinetics. CYP2A6 is the primary hepatic enzyme responsible for nicotine C-oxidation to cotinine, and its inhibition is a validated smoking cessation strategy [1]. Unlike methoxsalen, which confounds CYP2A6 inhibition studies through concurrent CYP3A4 inhibition, this compound can be used at concentrations up to approximately 500 nM to achieve >90% CYP2A6 inhibition (estimated from IC50 = 51 nM) while maintaining <1% CYP3A4 occupancy (IC50 = 181 μM), enabling cleaner pharmacological dissection of CYP2A6-dependent nicotine metabolism pathways [2].

In Vitro Drug-Drug Interaction (DDI) Panel Calibration: CYP2A6 Positive Control with Minimal Cross-Isoform Interference

Pharmaceutical ADME-Tox laboratories conducting CYP inhibition screening panels require isoform-selective positive control compounds to validate assay performance. The compound's rank-ordered IC50 fingerprint — CYP2A6 (51 nM) << CYP2C19 (260 nM) << CYP2B6 (1,300 nM) — provides a quantifiable selectivity cascade that can serve as a system suitability standard [1]. Unlike the commonly used CYP2A6 inhibitor methoxsalen, which also inhibits CYP1A2 (Ki = 0.2 μM) and CYP3A4, this compound's graded selectivity allows for concentration-response validation across multiple isoforms in a single run, reducing the number of control compounds required per assay plate [2].

Structure-Activity Relationship (SAR) Studies of Halogenated 4-Phenylcoumarins: A Tri-Chlorinated Reference Point for CYP Isoform Selectivity Optimization

Medicinal chemistry programs exploring halogenated coumarin scaffolds for CYP enzyme modulation can use this compound as a quantitatively defined reference point within a SAR matrix. The availability of head-to-head data with the 4'-des-chloro analog (6,8-dichloro-3,4-diphenylcoumarin, CYP2A6 IC50 = 130 nM) directly quantifies the contribution of the 4-chloro substituent (2.55-fold potency gain) [1]. This data point, combined with class-level evidence that halogen substitution on phenylcoumarin scaffolds consistently enhances enzyme inhibitory activity, enables rational design of follow-up libraries where the 4-position of the 4-phenyl ring can be systematically varied to probe halogen bonding interactions within the CYP2A6 active site [2]. The compound's multi-isoform panel data further allows SAR programs to track how structural modifications shift selectivity among related CYP isoforms.

Computational Chemistry and Molecular Docking Validation: Experimentally Annotated Ligand for CYP2A6 Binding Mode Prediction

The compound's extensive experimental IC50 dataset (9 measurements across 6 CYP isoforms from a single publication source) provides a high-quality training or validation data point for computational models predicting CYP isoform binding [1]. Its tri-chlorinated structure offers distinct electrostatic and steric features — chlorine atoms at coumarin positions 6 and 8, plus a 4-chlorophenyl at position 4 — that challenge docking algorithms to correctly recapitulate the observed 3,549-fold CYP2A6/CYP3A4 selectivity. The compound is registered in both BindingDB and ChEMBL with standardized SMILES and InChI identifiers, enabling direct import into computational workflows without manual structure curation [2].

Quote Request

Request a Quote for 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.